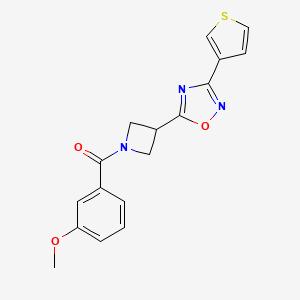
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a synthetic compound with complex chemical structure. This compound includes a chloro substituent, an ethylsulfonyl group attached to a tetrahydroquinoline moiety, and a thiophene ring with a sulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide generally involves several steps:
Formation of Tetrahydroquinoline Core: : Typically, starting from commercially available aniline derivatives, the tetrahydroquinoline core is prepared using hydrogenation or other reduction methods.
Introduction of Ethylsulfonyl Group: : This is achieved by sulfonation reactions where the ethylsulfonyl chloride reacts with the tetrahydroquinoline.
Chlorination: : The chloro substituent is usually introduced via chlorination reactions, often using reagents like thionyl chloride.
Formation of Thiophene Ring: : Various methods including palladium-catalyzed cross-coupling reactions are employed to synthesize the thiophene ring.
Sulfonamide Formation: : Finally, the sulfonamide group is introduced through reactions with sulfonyl chlorides or sulfonamides.
Industrial Production Methods
The industrial production of this compound could scale up these processes, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency while ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo several types of chemical reactions:
Oxidation: : Under certain conditions, the ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: : Reduction reactions can convert the sulfonamide group to its corresponding amine or other derivatives.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, being replaced by various nucleophiles.
Cyclization: : The compound can form cyclic derivatives through reactions involving the thiophene and tetrahydroquinoline moieties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Nucleophiles including amines, thiols, and phenols for substitution reactions.
Major Products
Sulfonic acids from oxidation.
Amines or other derivatives from reduction.
Substituted products with various nucleophiles.
Aplicaciones Científicas De Investigación
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has found numerous applications in scientific research:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for its biological activities, including potential antimicrobial or anticancer properties.
Medicine: : Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: : Utilized in the development of advanced materials or specialized chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide depends on its target:
Molecular Targets: : May interact with proteins, enzymes, or DNA, depending on its structure and substituents.
Pathways Involved: : Could influence cellular pathways such as apoptosis, cell cycle regulation, or signal transduction.
Comparación Con Compuestos Similares
This compound stands out due to its unique combination of functional groups and structure:
Similar Compounds: : Other sulfonamides, quinoline derivatives, and thiophene compounds.
Uniqueness: : The presence of both a tetrahydroquinoline and thiophene ring with an ethylsulfonyl and chloro substituent makes it distinct.
Examples of similar compounds include:
N-(quinolin-7-yl)thiophene-2-sulfonamide: : Lacks the chloro and ethylsulfonyl groups.
5-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Contains a benzene ring instead of thiophene and lacks the ethylsulfonyl group.
That's quite a breakdown. Any specific part you'd like to delve deeper into or some other area you're curious about?
Propiedades
IUPAC Name |
5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S3/c1-2-24(19,20)18-9-3-4-11-5-6-12(10-13(11)18)17-25(21,22)15-8-7-14(16)23-15/h5-8,10,17H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGKGBXUXJJLTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)
![2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2384823.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine](/img/structure/B2384824.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)
![[4-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2384827.png)

![(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2384829.png)


![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)
![2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2384836.png)
![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)


